6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine is a chemical compound belonging to the class of triazolopyridines. This compound is characterized by the presence of a fluorine atom at the 6th position and a triazole ring fused to a pyridine ring. It has a molecular formula of C5H3FN4 and a molecular weight of 138.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which then undergoes cyclization with triethyl orthoformate to yield the desired triazolopyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: Similar structure but lacks the fluorine atom at the 6th position.
1-Hydroxy-7-azabenzotriazole: Contains a triazole ring fused to a benzene ring instead of a pyridine ring.
5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-b]pyridine: A related compound with a different substitution pattern.
Uniqueness
6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C5H3FN4 |
---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
6-fluoro-2H-triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C5H3FN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10) |
InChI Key |
BXWSBPBIDHFOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NNN=C21)F |
Origin of Product |
United States |
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